![molecular formula C23H22N2O2 B2517609 N-[3-Methyl-4-(2-Oxopiperidin-1-yl)phenyl]naphthalen-1-carboxamid CAS No. 941872-64-6](/img/structure/B2517609.png)
N-[3-Methyl-4-(2-Oxopiperidin-1-yl)phenyl]naphthalen-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a benzamide derivative with a complex structure that includes a naphthalene moiety and a piperidinone ring. While the specific compound is not directly discussed in the provided papers, similar compounds with naphthalene and benzamide components have been synthesized and studied for various properties and applications, such as colorimetric sensing of fluoride anions and antimicrobial activity .
Synthesis Analysis
The synthesis of related naphthalene carboxamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . These reactions can be direct and are often followed by characterization techniques such as X-ray crystallography. Similarly, the synthesis of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives involves a series of steps to introduce various substituents that confer antimicrobial properties .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray diffraction (XRD), which provides insights into the solid-state properties of these molecules . The molecular structure is crucial for understanding the interaction of the compound with other molecules and its overall reactivity.
Chemical Reactions Analysis
The chemical reactivity of naphthalene carboxamide derivatives can be influenced by the presence of different substituents. For instance, the introduction of a 3,5-dinitrophenyl group in one of the benzamide derivatives led to a color transition in the presence of fluoride anions, indicating a chemical reaction based on a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . The reactivity can also be predicted using density functional theory (DFT) calculations, which provide information on the frontier molecular orbitals and other reactivity descriptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For example, the presence of different substituents can significantly affect the antimicrobial activity of naphthalene carboxamide derivatives . Theoretical calculations, such as those performed using DFT, can predict various properties, including non-linear optical behaviors, chemical activities, and interaction energies within crystal packing . Experimental techniques like FT-IR, UV-Vis, and NMR spectroscopy complement these theoretical studies by providing empirical data on the vibrational, electronic, and magnetic properties of the compounds .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffdesign
Piperidinderivate spielen eine entscheidende Rolle in der Wirkstoffforschung aufgrund ihrer vielfältigen biologischen Aktivitäten. Der Piperidinring ist ein häufiges Strukturmotiv in vielen Arzneimitteln. Forscher haben die Synthese von substituierten Piperidinen mit verschiedenen Methoden untersucht . Im Kontext unserer Verbindung könnte ihre Piperidin-Einheit als Gerüst für die Entwicklung neuartiger Medikamente dienen. Mögliche Anwendungen umfassen die gezielte Ansprache spezifischer Rezeptoren, die Hemmung von Enzymen oder die Modulation zellulärer Signalwege.
Entzündungshemmende und schmerzlindernde Mittel
Indolderivate, die Piperidin-Einheiten enthalten, haben entzündungshemmende und schmerzlindernde Eigenschaften gezeigt. Beispielsweise zeigen Verbindungen wie (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidin-2-carboxamid solche Aktivitäten . Diese Ergebnisse deuten darauf hin, dass unsere Verbindung im Hinblick auf potenzielle entzündungshemmende und schmerzlindernde Wirkungen weiter untersucht werden könnte.
Onkologische Forschung
Der Piperidinring wurde in die Entwicklung von Kinaseinhibitoren einbezogen. Beispielsweise wurde eine Reihe von 2-Amino-4-(1-Piperidin)pyridin-Derivaten als duale Inhibitoren der anaplastischen Lymphomkinase (ALK) und der c-ros-Onkogen-1-Kinase (ROS1) entwickelt . Die Untersuchung der Wechselwirkung unserer Verbindung mit Kinasen, die an Krebssignalwegen beteiligt sind, könnte ein vielversprechender Weg für die onkologische Forschung sein.
Wirkmechanismus
Target of Action
The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, where it converts prothrombin to thrombin .
Mode of Action
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, acting as a competitive inhibitor . This binding inhibits the conversion of prothrombin to thrombin, thereby reducing thrombin generation .
Biochemical Pathways
The inhibition of FXa by N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound reduces the generation of thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, the main component of blood clots . This results in an overall anticoagulant effect .
Pharmacokinetics
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide’s action primarily involve the reduction of thrombin generation . This leads to a decrease in the formation of fibrin, thereby reducing the formation of blood clots . In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Safety and Hazards
Pre-clinical studies of apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . Apixaban improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Eigenschaften
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-15-18(12-13-21(16)25-14-5-4-11-22(25)26)24-23(27)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-10,12-13,15H,4-5,11,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXGTRCRDBPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

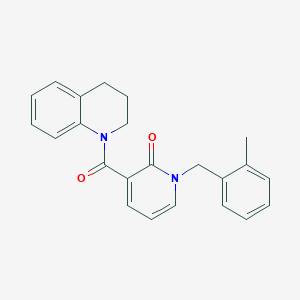

![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)
![N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2517532.png)
![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)
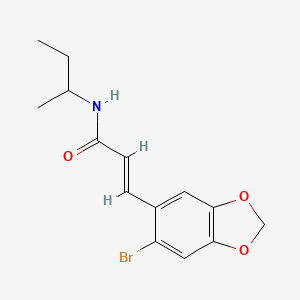
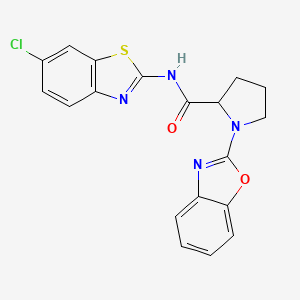

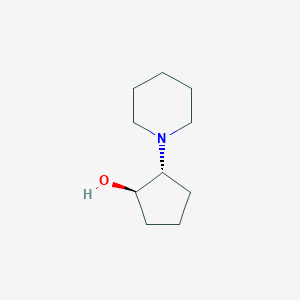
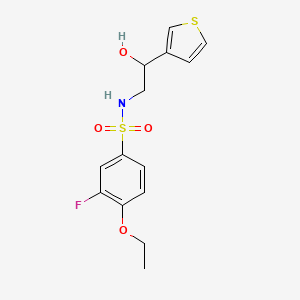
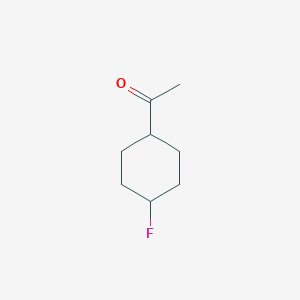
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)